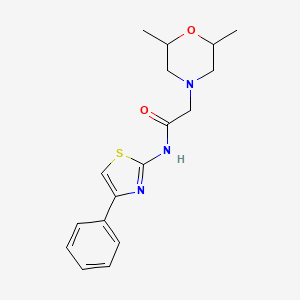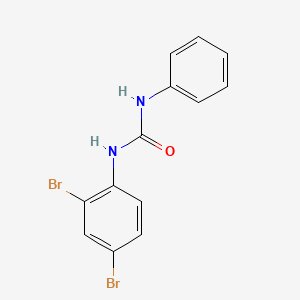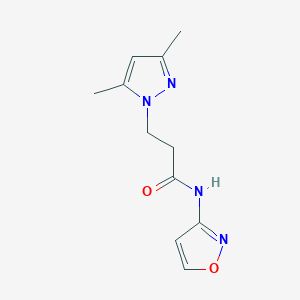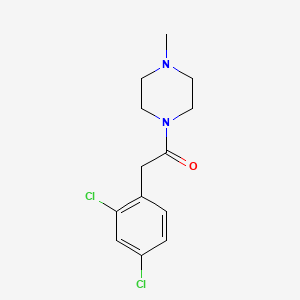![molecular formula C11H12F3N5OS B10962693 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B10962693.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide, often referred to as MTTP , is a synthetic organic compound. Let’s break down its name:
N-(5-methyl-1,3,4-thiadiazol-2-yl): This part of the compound contains a thiadiazole ring with a methyl group at the 5-position.
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide: The other portion consists of a pyrazole ring with a trifluoromethyl group and an amide functionality.
Preparation Methods
Synthetic Routes:
Thiadiazole Synthesis:
Pyrazole Formation:
Amide Formation:
Industrial Production:
- MTTP is not produced on an industrial scale due to its specialized applications.
Chemical Reactions Analysis
Oxidation: MTTP may undergo oxidation reactions at the thiadiazole sulfur or pyrazole nitrogen.
Reduction: Reduction of the carbonyl group in the amide linkage is possible.
Substitution: Substitution reactions can occur at various positions (e.g., halogenation, alkylation).
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
MTTP finds applications in several fields:
Medicine: Investigated as a potential drug candidate due to its unique structure.
Chemistry: Used in synthetic methodologies and as a building block for more complex molecules.
Industry: Limited applications due to its specialized nature.
Mechanism of Action
Targets: MTTP likely interacts with enzymes, receptors, or cellular components.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other pyrazole-containing compounds, such as 1H-pyrazol-1-ylpropanamide derivatives, share structural features.
Uniqueness: MTTP’s trifluoromethyl group and thiadiazole ring set it apart.
Properties
Molecular Formula |
C11H12F3N5OS |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C11H12F3N5OS/c1-5-4-8(11(12,13)14)18-19(5)6(2)9(20)15-10-17-16-7(3)21-10/h4,6H,1-3H3,(H,15,17,20) |
InChI Key |
VFGPDZDVOPMHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=NN=C(S2)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10962626.png)

![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]pentan-1-one](/img/structure/B10962639.png)
![2-{[(4-Propylphenyl)sulfonyl]amino}benzamide](/img/structure/B10962640.png)

![Methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}acetate](/img/structure/B10962652.png)
![Methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10962659.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10962672.png)
![2-{[1-(3-Bromophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-YL]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B10962679.png)


![1-Methyl-N-[2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10962690.png)


